
Pyridine sulfur trioxide
Overview
Description
Pyridine sulfur trioxide is a chemical compound with the formula C₅H₅NSO₃. It is a colorless solid that dissolves in polar organic solvents. This compound is an adduct formed from the Lewis base pyridine and the Lewis acid sulfur trioxide . This compound is primarily used as a source of sulfur trioxide in various chemical reactions, particularly in the synthesis of sulfate esters and sulfonylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine sulfur trioxide can be synthesized by reacting pyridine with sulfur trioxide. The reaction is typically carried out at room temperature, and the product is isolated as a white solid . The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{SO}_3 \rightarrow \text{C}_5\text{H}_5\text{NSO}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting pyridine with chlorosulfonic acid at room temperature . The reaction is straightforward and yields a stable product that can be used in various applications.
Chemical Reactions Analysis
Oxidation of Alcohols to Aldehydes and Ketones (Parikh-Doering Reaction)
The Parikh-Doering reaction employs pyridine sulfur trioxide to activate dimethyl sulfoxide (DMSO), enabling the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively1 .
Mechanism:
-
DMSO Activation : SO₃·Py reacts with DMSO to form a dimethylsulfonio sulfate intermediate.
-
Nucleophilic Attack : The alcohol attacks the activated DMSO, forming an alkoxysulfonium ion.
-
Deprotonation : Triethylamine deprotonates the intermediate, generating a sulfur ylide.
-
Rearrangement : The ylide undergoes a -sigmatropic rearrangement, yielding the carbonyl compound and dimethyl sulfide1 .
Applications :
-
Primary Alcohols : Benzyl alcohol → Benzaldehyde (94% yield) .
-
Secondary Alcohols : Cyclohexanol → Cyclohexanone (85% yield) .
-
Acid-Sensitive Substrates : Trans-diols oxidize to quinones without decomposition .
Table 1: Oxidation of Representative Alcohols
Substrate | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
Benzyl alcohol | Benzaldehyde | 94 | MeCN, 90°C, 2 h | |
Geraniol | Geranial | 89 | DMSO, RT, 1 h | |
1-Indanol | 1-Indanone | 78 | DCM, 0°C to RT, 4 h |
Sulfation of Alcohols and Amines
The reagent sulfates alcohols and amines via nucleophilic substitution, forming sulfate esters and sulfamates .
Key Reactions:
-
Alcohol Sulfation :
Example: Benzyl alcohol → Benzyl sulfate (98% yield) . -
Amine Sulfamation :
Example: Benzylamine → Benzyl sulfamate (99% yield) .
Table 2: Sulfation of Alcohols and Amines
Substrate | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
Benzyl alcohol | Benzyl sulfate | 98 | MeCN, 90°C, 2 h | |
2-Naphthol | 2-Naphthyl sulfate | 73 | DMF, 80°C, 3 h | |
Benzylamine | Benzyl sulfamate | 99 | THF, 60°C, 1.5 h |
Sulfonation Reactions
This compound facilitates electrophilic sulfonation of aromatic systems, such as furans and pyrroles .
Examples :
Deoxygenation and Elimination Reactions
The reagent converts hydroxyl groups to sulfate esters, which undergo elimination under basic conditions:
-
Carbohydrate Derivatives : Partially acetylated sugars → Unsaturated analogs (e.g., glucal, 90% yield) .
Mechanistic and Practical Considerations
-
Reactivity : The sp²-hybridized pyridine in SO₃·Py weakens the S–N bond, enhancing electrophilicity compared to sp³ amine complexes .
-
Side Reactions : Residual H₂SO₄ in commercial SO₃·Py can catalyze undesired acid-mediated processes; neutralization with pyridine is recommended .
-
Green Chemistry : Pyridine recovery is feasible but rarely practiced due to contamination risks .
Comparative Data for Sulfating Agents
Parameter | SO₃·Py | Me₃N·SO₃ |
---|---|---|
S–N Bond Strength | Weaker (sp² N) | Stronger (sp³ N) |
Reactivity | High | Low |
Yield in Sulfation | 90–98% | 50–70% |
Typical Use | Parikh-Doering | Industrial scales |
Scientific Research Applications
Sulfation Reactions
Pyridine sulfur trioxide is predominantly utilized as a sulfation agent . It facilitates the sulfation of alcohols, transforming them into sulfate esters, which are important intermediates in organic synthesis. This process is particularly useful for converting allylic or benzylic hydroxyl groups into suitable leaving groups, thus aiding in the total synthesis of complex organic molecules such as sesquiterpenes .
Deoxygenation and Oxidation
The PST complex is also effective in deoxygenation reactions, where it can remove oxygen from organic compounds. Additionally, it participates in various oxidation reactions, often in conjunction with dimethyl sulfoxide (DMSO). This dual functionality makes it a versatile reagent in synthetic organic chemistry .
Case Study: Synthesis of Sulfated Chitins
A notable application of PST is in the preparation of sulfated chitins under homogeneous conditions. This method showcases its utility in biopolymer modification, allowing for the development of materials with enhanced properties for biomedical applications .
Pharmaceutical Industry
In pharmaceuticals, PST is employed to synthesize sulfate esters of morphine derivatives and azido analogs of pregnanolone. These transformations are crucial for developing therapeutics with improved efficacy and bioavailability .
Material Science
The compound is also used to create gold nanoparticles capped with sulfate-ended ligands, which have potential applications as anti-HIV agents. This highlights its role not only in organic synthesis but also in nanotechnology and material science .
Table: Summary of Applications
Application Type | Specific Use | Example Compounds |
---|---|---|
Sulfation | Conversion of alcohols to sulfate esters | Geraniol, Farnesol |
Deoxygenation | Removal of oxygen from organic compounds | Allylic and benzylic alcohols |
Oxidation | Oxidative transformations with DMSO | Various organic substrates |
Pharmaceutical Synthesis | Production of drug intermediates | Morphine derivatives |
Nanotechnology | Synthesis of functionalized nanoparticles | Gold nanoparticles |
Mechanism of Action
The mechanism of action of pyridine sulfur trioxide involves its role as an activating electrophile. In the Parikh-Doering oxidation, for example, this compound reacts with dimethyl sulfoxide to form an intermediate that facilitates the oxidation of alcohols to aldehydes and ketones . The reaction proceeds through the formation of an alkoxysulfonium ion, which is then deprotonated to form a sulfur ylide. This ylide undergoes a five-membered ring transition state to yield the desired carbonyl compound .
Comparison with Similar Compounds
- Trimethylamine sulfur trioxide: Used in similar sulfation reactions but less stable.
- Triethylamine sulfur trioxide: Also used in sulfation but has different solubility properties.
- Dioxane sulfur trioxide: Used in sulfation but less commonly due to handling difficulties .
Biological Activity
Pyridine sulfur trioxide (Py-SO₃) is a complex formed between pyridine and sulfur trioxide, which serves as a potent sulfating agent in organic synthesis. Its biological activity, particularly in the context of sulfation reactions, has garnered attention due to its potential implications in medicinal chemistry and biochemistry. This article explores the biological activity of Py-SO₃ through various studies, including its applications in synthesizing bioactive compounds and its effects on biological systems.
1. Overview of this compound
This compound is a Lewis acid that facilitates the sulfation of various organic substrates. Its reactivity is attributed to the presence of the sulfur trioxide moiety, which can donate sulfate groups to nucleophilic sites on organic molecules. This property makes it valuable in synthesizing sulfated derivatives of biologically active compounds.
2.1 Synthesis of Bioactive Compounds
One notable application of Py-SO₃ is in the synthesis of vitamin D₃ sulfate. In a study, vitamin D₃ was sulfated using Py-SO₃ as the sulfate donor. The resulting vitamin D₃-3 beta-sulfate was characterized using high-performance liquid chromatography and various spectroscopic methods (UV, NMR, IR). However, it was found that this sulfate derivative exhibited significantly reduced biological activity compared to its parent compound, with less than 5% efficacy in mobilizing calcium from bone and approximately 1% in stimulating calcium transport and supporting bone calcification .
Table 1: Biological Activity Comparison of Vitamin D₃ and Its Sulfate Derivative
Compound | Calcium Mobilization (%) | Calcium Transport (%) | Bone Calcification (%) |
---|---|---|---|
Vitamin D₃ | 100 | 100 | 100 |
Vitamin D₃-3 beta-sulfate | <5 | ~1 | ~1 |
2.2 Other Biological Activities
Research has indicated that sulfated compounds often exhibit varying biological activities depending on their structure and the specific functional groups involved. For instance, organosulfates are recognized for their bioactivity but are challenging to synthesize due to their polar nature. This compound has been used effectively to create these compounds, enhancing their potential therapeutic applications .
3.1 Interaction with Biological Systems
The interaction of Py-SO₃ with biological systems can be complex. Its role as a sulfating agent can modify the pharmacokinetics and pharmacodynamics of drugs by altering their solubility, stability, and receptor binding properties. For example, sulfation can enhance the water solubility of hydrophobic drugs, improving their bioavailability.
3.2 Case Studies
A case study involving the use of Py-SO₃ in drug development highlighted its ability to modify steroid hormones through sulfation, thereby impacting their biological activity and metabolism in vivo. The study demonstrated that sulfated steroids exhibited altered receptor affinities compared to their non-sulfated counterparts .
4. Spectroscopic Studies
Spectroscopic techniques have been employed to study the structural properties and interactions of Py-SO₃ complexes. Fourier transform infrared (FT-IR) and Raman spectroscopy have shown distinct vibrational modes indicative of the pyridine ring's interaction with sulfur trioxide . These studies help elucidate how structural changes influence biological activity.
5. Conclusion
This compound serves as a crucial reagent in synthesizing biologically active sulfated compounds. While it has demonstrated utility in enhancing the solubility and modifying the activity of various drugs, its own biological activity appears limited when compared to parent compounds like vitamin D₃. Further research is warranted to explore its full potential in medicinal chemistry and therapeutic applications.
Properties
IUPAC Name |
pyridine;sulfur trioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.O3S/c1-2-4-6-5-3-1;1-4(2)3/h1-5H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFLDICVHJSOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.O=S(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885349 | |
Record name | Pyridine sulfur trioxide | |
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Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28322-92-1, 26412-87-3 | |
Record name | Sulfur trioxide-pyridine complex | |
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Record name | Sulfur trioxide-pyridine | |
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Record name | Sulfur trioxide-pyridine | |
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Record name | Sulfur trioxide, compd. with pyridine (1:?) | |
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Record name | Sulfur trioxide pyridine complex | |
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Record name | Pyridine, compd. with sulfur trioxide (1:1) | |
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Record name | Pyridine, compound with sulphur trioxide | |
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